molecular formula C10H10N2 B056504 8-Methylquinolin-7-amine CAS No. 116632-62-3

8-Methylquinolin-7-amine

Cat. No. B056504
M. Wt: 158.2 g/mol
InChI Key: VPZHWWCRHGQAJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like 8-Methylquinolin-7-amine involves various methods. One such method involves the use of mono-propargylated aromatic ortho-diamines in a process catalyzed by main group metal Lewis acid . Another method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Chemical Reactions Analysis

Quinoline derivatives, including 8-Methylquinolin-7-amine, can undergo various chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

  • Cytotoxic Evaluation of Quinolin-8-ylmethanamines :

    • A study by Jeong et al. (2017) explored the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines. This process led to the creation of quinolin-8-ylmethanamine derivatives, which were then tested for cytotoxicity against human breast and prostate adenocarcinoma cells, showing potential in cancer treatment (Jeong et al., 2017).
  • Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :

    • Research by Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone models to investigate their antibacterial properties. These compounds, including derivatives of 8-Methylquinolin-7-amine, showed significant antibacterial activity against various strains, highlighting their potential in antimicrobial therapies (Al-Hiari et al., 2007).
  • Antidyslipidemic and Antioxidative Activities of 8-Hydroxyquinoline Derived Keto-Enamine Schiffs Bases :

    • Sashidhara et al. (2009) evaluated novel derivatives of 8-Hydroxyquinoline for their antioxidant and antidyslipidemic activities. One particular compound exhibited significant activity, suggesting a new class of drugs for treating dyslipidemia and oxidative stress (Sashidhara et al., 2009).
  • Synthesis of 7-Alkylamino-2-Methylquinoline-5,8-Diones :

    • Choi et al. (2004) reported the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione. This research contributes to the broader understanding of the synthetic routes and mechanisms in the chemistry of quinoline derivatives (Choi & Chi, 2004).
  • Photochemical Activation of Tertiary Amines in Cell Physiology Studies :

    • A study by Asad et al. (2017) developed photoactivatable forms of tertiary amines linked to 8-cyano-7-hydroxyquinolinyl for use in cell physiology studies, demonstrating efficient release of bioactive molecules through photoactivation (Asad et al., 2017).
  • Inhibition of Type A Monoamine Oxidase by Methylquinolines :

    • Research by Naoi and Nagatsu (1988) found that a series of methylquinolines, including 8-Methylquinolin-7-amine, significantly inhibit type A monoamine oxidase (MAO-A), a target for antidepressant and neuroprotective drugs (Naoi & Nagatsu, 1988).

properties

IUPAC Name

8-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHWWCRHGQAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinolin-7-amine

Synthesis routes and methods

Procedure details

7-Amino-8-methylguinoline. To a solution of 1.45 g of 8-methyl-7-nitroquinoline in 20 mL of ethanol are added 1.45 g of ammonium formate and a catalytic amount of 10% palladium-on-carbon. The resulting suspension is stirred at room temperature for 3 hours. The reaction mixture is filtered on Celite, with a methanol wash of the solids, and the filtrate is rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 50% ethyl acetate/hexanes followed by recrystallization from hexanes/methylene chloride to provide 1.10 g of 7-amino-8-methylquinoline as a pale yellow solid.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kasai, M Kamata, S Masada, J Kunitomo… - Journal of Medicinal …, 2012 - ACS Publications
… Compound 4 was reacted with methylmagnesium bromide to give alcohol 7, which was chlorinated to provide the key intermediate 3-(1-chloroethyl)-8-methylquinolin-7-amine (8). …
Number of citations: 25 pubs.acs.org

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